molecular formula C9H11ClN2O3 B1479054 5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1855079-42-3

5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1479054
CAS No.: 1855079-42-3
M. Wt: 230.65 g/mol
InChI Key: ODHFFWGQBULKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C9H11ClN2O3 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Materials and Polymers

  • Highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and quantum yield, indicating potential applications in optoelectronics and as fluorescent markers (Zhang & Tieke, 2008).
  • Conjugated polymers integrating pyrrolo[3,4-c]pyrrole units with phenylene exhibit unique photoluminescent properties suitable for electronic applications (Beyerlein & Tieke, 2000).

Organic Electronics and Photovoltaics

  • Pyrrolo[3,4-c]pyrrole-1,3-dione based polymers show promise in organic thin-film transistors, with significant charge transport performance, highlighting their potential in the development of electronic devices (Guo, Sun, & Li, 2014).
  • Novel small molecular acceptors for organic solar cells utilizing pyrrolo[3,2-b]pyrrole-1,4-dione derivatives have demonstrated compatibility in donor-acceptor bulk heterojunctions, indicating their applicability in enhancing the efficiency of organic photovoltaic devices (Do et al., 2020).

Synthesis and Characterization of Derivatives

  • Symmetrically substituted diketopyrrolopyrrole derivatives synthesized under mild conditions offer potential applications in novel organic optoelectronic materials due to their improved water solubility and optical properties (Zhang et al., 2014).
  • The synthesis and pharmacological activity of derivatives demonstrate a diverse range of biological activities, further underscoring the versatility and potential of these compounds in various scientific research fields (Gein et al., 1995).

Properties

IUPAC Name

5-(3-chloropropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c10-2-1-7(13)12-3-5-6(4-12)9(15)11-8(5)14/h5-6H,1-4H2,(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHFFWGQBULKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)CCCl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
Reactant of Route 3
5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
Reactant of Route 4
5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
Reactant of Route 5
5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.